molecular formula C17H21N3O2 B2487021 (2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide CAS No. 881560-74-3

(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide

Cat. No.: B2487021
CAS No.: 881560-74-3
M. Wt: 299.374
InChI Key: YOOMMVRKBNRDGZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Crystal Structure Analysis

  • N⋯π and O⋯π Interactions in Crystal Packing : A study by Zhang, Wu, and Zhang (2011) found that ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits rare non-hydrogen bonding interactions of N⋯π and O⋯π types, forming a 1-D double-column structure in its crystal packing (Zhang, Wu, & Zhang, 2011).

Molecular Interactions and Structure

  • Intramolecular Hydrogen Bonds in β-Enaminones : Bertolasi et al. (2006) analyzed beta-enaminones, including compounds similar to (2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide, to understand the factors determining the strength of intramolecular N-H...O hydrogen bonds. They highlighted the role of steric and electronic factors (Bertolasi et al., 2006).

  • X-ray Crystallography and DFT Analysis : Venkatesan et al. (2016) characterized a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography and DFT calculations. This study provided insights into intramolecular and intermolecular interactions, crucial for understanding the structural properties of related compounds (Venkatesan et al., 2016).

Luminescent Properties

  • Mechanofluorochromic Properties : Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, and studied their optical properties. They found that the distinct stacking mode of these compounds influenced their luminescent properties (Song et al., 2015).

Antioxidant Activity

  • Antioxidant Activity of Aminochalcones : Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives, including compounds similar to this compound, and assessed their antioxidant activity. Their results indicated the potential of these compounds as antioxidants (Sulpizio et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibitors in Nitric Acid Solutions : A study by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, evaluated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. They utilized various analytical and electrochemical methods to establish the corrosion inhibition properties of these compounds (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(2-methoxyanilino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-10-6-5-9-15(16)19-12-13(11-18)17(21)20-14-7-3-2-4-8-14/h5-6,9-10,12,14,19H,2-4,7-8H2,1H3,(H,20,21)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOMMVRKBNRDGZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C(C#N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C(\C#N)/C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.